molecular formula C10H24OSi B14463880 1-(Trimethylsilyl)heptan-1-OL CAS No. 66235-29-8

1-(Trimethylsilyl)heptan-1-OL

Cat. No.: B14463880
CAS No.: 66235-29-8
M. Wt: 188.38 g/mol
InChI Key: CCAFRPGYTMFFCM-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)heptan-1-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-1-OL can be synthesized through multiple-step organic synthesis. One common method involves the reaction of heptanal with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the trimethylsilyl ether, which is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)heptan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Trimethylsilyl)heptan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)heptan-1-OL involves its ability to act as a protecting group for alcohols. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites. This protection is achieved through the formation of a stable silyl ether bond, which can be removed under specific conditions to regenerate the original alcohol .

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylsilyl)heptan-1-OL is unique due to its longer carbon chain and the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other silyl-protected alcohols. This makes it particularly valuable in complex organic syntheses and industrial applications .

Properties

CAS No.

66235-29-8

Molecular Formula

C10H24OSi

Molecular Weight

188.38 g/mol

IUPAC Name

1-trimethylsilylheptan-1-ol

InChI

InChI=1S/C10H24OSi/c1-5-6-7-8-9-10(11)12(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

CCAFRPGYTMFFCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(O)[Si](C)(C)C

Origin of Product

United States

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